Delta4-Androstene-3Beta,17Beta-diol-d3
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Overview
Description
4-Androstene-3,17-diol-d3, also known as androst-4-ene-3,17-diol, is a synthetic derivative of androstenedione. It is a steroid hormone that plays a crucial role in the biosynthesis of testosterone and estrone. This compound is often used in scientific research to study steroid metabolism and hormone regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Androstene-3,17-diol-d3 can be synthesized through the bioconversion of phytosterols. This process involves the use of engineered Mycobacterium strains to convert phytosterols into 4-androstene-3,17-dione, which can then be further processed to obtain 4-androstene-3,17-diol-d3 . The reaction conditions typically include controlled fermentation processes, specific temperature, pH, and nutrient conditions to optimize the yield.
Industrial Production Methods
Industrial production of 4-androstene-3,17-diol-d3 involves large-scale fermentation using genetically modified microorganisms. The process is scaled up from laboratory conditions to industrial bioreactors, where parameters such as oxygen supply, agitation, and nutrient feed are carefully controlled to maximize production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Androstene-3,17-diol-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to 4-androstene-3,17-dione using oxidizing agents.
Reduction: Reduction to testosterone using reducing agents like NADPH.
Substitution: Functional group substitutions at different positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
Oxidation: 4-androstene-3,17-dione
Reduction: Testosterone
Substitution: Various substituted steroids depending on the reagents used.
Scientific Research Applications
4-Androstene-3,17-diol-d3 is widely used in scientific research for its role in steroid metabolism and hormone regulation. Its applications include:
Chemistry: Studying the synthesis and transformation of steroid compounds.
Biology: Investigating the role of steroid hormones in cellular processes.
Medicine: Developing treatments for hormone-related disorders and studying the effects of steroids on human health.
Industry: Producing steroid-based pharmaceuticals and supplements
Mechanism of Action
4-Androstene-3,17-diol-d3 exerts its effects by acting as a precursor in the biosynthesis of testosterone and estrone. It binds to androgen receptors, promoting the conversion of 4-androstene-3,17-dione to testosterone. This process involves enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase, which facilitate the conversion to active hormones .
Comparison with Similar Compounds
4-Androstene-3,17-diol-d3 is structurally similar to other steroid hormones such as:
Androstenedione: A precursor to testosterone and estrone.
Dehydroepiandrosterone (DHEA): A precursor to androstenedione and other androgens.
Testosterone: The primary male sex hormone.
Estrone: An estrogen hormone involved in female reproductive health.
Compared to these compounds, 4-androstene-3,17-diol-d3 is unique in its specific role as a precursor in the biosynthesis of both testosterone and estrone, making it a valuable compound for studying hormone regulation and metabolism .
Properties
Molecular Formula |
C19H30O2 |
---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
InChI Key |
BTTWKVFKBPAFDK-KJEDCRHKSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C[C@H](CC[C@]34C)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.